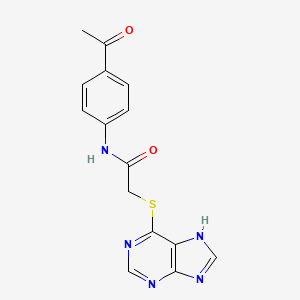

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

Purine Chemistry: Historical Context and Significance

Purines represent a cornerstone of organic chemistry and biochemistry due to their ubiquitous role in biological systems. The term purine derives from the Latin purum (pure) and uricum (uric acid), reflecting its isolation from urinary calculi by Carl Wilhelm Scheele in 1776. Emil Fischer’s pioneering work in the late 19th century laid the groundwork for modern purine chemistry; he first synthesized purine in 1898 via a multi-step reaction starting from uric acid. Fischer’s elucidation of purine’s structure—a fused bicyclic system comprising pyrimidine and imidazole rings—revolutionized understanding of nitrogenous heterocycles and their biological roles.

The 20th century saw purines recognized as critical components of nucleic acids (adenine and guanine), energy carriers (ATP, GTP), and signaling molecules (cyclic AMP). The establishment of the Purine Club in 1992 underscored the growing interdisciplinary interest in purinergic signaling, fostering collaborations that advanced research into therapeutic applications of purine derivatives. This historical trajectory highlights purines’ dual significance as biochemical building blocks and targets for synthetic modification.

Heterocyclic Nitrogen Compounds in Academic Research

Heterocyclic nitrogen compounds, particularly purines, dominate research due to their structural diversity and functional versatility. Purines’ aromaticity and ability to participate in hydrogen bonding enable precise molecular recognition in DNA base pairing (e.g., adenine-thymine, guanine-cytosine). Beyond nucleic acids, purines serve as coenzymes (NAD, FAD), metabolic regulators (ATP, GTP), and neurotransmitters (adenosine).

Recent studies emphasize purines’ adaptability in drug design. For instance, modifications to the purine scaffold have yielded antiviral agents (e.g., acyclovir) and kinase inhibitors. The purine salvage pathway, which recycles purine bases for ATP synthesis, has emerged as a therapeutic target for neurodegenerative diseases, as evidenced by its efficiency in maintaining neuronal energy homeostasis. Such applications underscore the centrality of heterocyclic nitrogen compounds in bridging fundamental chemistry and translational research.

Classification of N-(4-Acetylphenyl)-2-(7H-Purin-6-Ylsulfanyl)Acetamide

This compound is a synthetic purine derivative characterized by three structural domains:

- Purine core : A 9H-purine tautomerized to the 7H form, with a sulfur-linked substituent at position 6.

- Thioacetamide bridge : A sulfanyl (-S-) group connecting the purine moiety to an acetamide backbone.

- Aryl substituent : A 4-acetylphenyl group bonded to the acetamide’s nitrogen atom.

Table 1: Structural Classification of this compound

| Feature | Description |

|---|---|

| Parent heterocycle | Purine (7H tautomer) |

| Functional groups | Sulfanyl (-S-), acetamide (-NHCOCH3), acetylphenyl (C6H4COCH3) |

| Molecular formula | C15H13N5O2S |

| Molecular weight | 327.4 g/mol |

| Substituent positions | Purine C6, acetamide N1 |

This compound belongs to the thiopurine class, distinguished by sulfur substitutions on the purine ring. Its acetylphenyl group further classifies it as an aryl-acetamide derivative, a motif common in kinase inhibitors and antimicrobial agents.

Nomenclature and Systematic Identification

The IUPAC name This compound is constructed through systematic analysis of its components:

- Parent chain : Acetamide (CH3CONH2), with the nitrogen atom substituted by a 4-acetylphenyl group.

- Substituents :

- A sulfanyl (-S-) group at position 2 of the acetamide backbone.

- A 7H-purine moiety attached to the sulfur atom at its position 6.

Breakdown of the Name:

- N-(4-Acetylphenyl) : Indicates substitution on the acetamide’s nitrogen by a phenyl ring bearing an acetyl group (-COCH3) at the para position.

- 2-(7H-Purin-6-Ylsulfanyl) : Specifies a sulfur atom at position 2 of the acetamide, linked to position 6 of the purine ring in its 7H tautomeric form.

- Acetamide : The base compound, derived from acetic acid and ammonia.

The numbering of the purine ring follows IUPAC conventions, with positions 1–9 assigned clockwise from the imidazole nitrogen. The 7H tautomer predominates in nonpolar environments, stabilizing the molecule via intramolecular hydrogen bonding.

Properties

Molecular Formula |

C15H13N5O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C15H13N5O2S/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19) |

InChI Key |

UMNYKFJCXYYPEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Biological Activity

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Purine Derivative : Starting from a purine base, thiolation introduces a thiol group at the 6-position.

- Acetylation of the Phenyl Group : The phenyl derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

- Coupling Reaction : The thiolated purine and acetylated phenyl derivatives are coupled using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions as an agonist or antagonist. The exact pathways depend on the biological context and target involved.

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites, inhibiting enzymatic reactions. |

| Receptor Modulation | Acts as an agonist or antagonist, altering receptor activity. |

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant anti-inflammatory effects compared to indomethacin, a common reference drug. The compounds were tested for their ability to reduce inflammation in various models.

Anticancer Properties

In vitro studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, it was found to induce apoptosis in human cancer cell lines through the activation of specific signaling pathways.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent against various bacterial strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Case Studies

- Anti-Virulence Therapeutics : A recent study explored the use of compounds similar to this compound as anti-virulence agents against pathogenic bacteria. These compounds demonstrated efficacy in protecting human lung cells from bacterial toxins with EC50 values ranging from 2.9 to 16.7 μM .

- Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of Alzheimer's disease. The compound showed potential in mitigating memory impairment induced by amyloid-beta peptide injections in mice .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide exhibit notable anti-inflammatory effects. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX-2 inhibition of certain derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib, suggesting a promising therapeutic profile for managing inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Variations in substituents on the purine ring or the acetophenyl group can significantly influence the compound's biological activity. For example, electron-donating groups have been shown to enhance anti-inflammatory potency, while specific structural modifications can lead to improved selectivity for COX-2 over COX-1, reducing potential side effects associated with non-selective NSAIDs .

Case Study 1: In Vivo Efficacy

In vivo studies using carrageenan-induced paw edema models demonstrated that compounds derived from this compound significantly reduced inflammation compared to control groups. The mechanisms involved include downregulation of pro-inflammatory cytokines and inhibition of nitric oxide synthase (iNOS) expression, further supporting its role as an effective anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Another area of exploration has been the neuroprotective effects of this compound and its derivatives. Research has shown that certain formulations can mitigate neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammatory responses in neuronal cells. This suggests potential applications in treating neurodegenerative disorders, where inflammation plays a critical role .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (COX-2 Inhibition) | Application Area |

|---|---|---|---|

| This compound | Structure | 0.04 μmol | Anti-inflammatory |

| Celecoxib | Structure | 0.04 μmol | Anti-inflammatory |

| Indomethacin | Structure | 0.05 μmol | Anti-inflammatory |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Purine-Based Adenosine Receptor Ligands

BAY 60-6583

- Structure: 2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-ylsulfanyl]acetamide.

- Key Features: Pyridine core with cyano and cyclopropylmethoxy groups.

- Activity: Potent A2B adenosine receptor agonist with high selectivity.

- Comparison: Unlike the target compound, BAY 60-6583 lacks a purine ring but shares a sulfanyl-acetamide backbone.

MRS1706

- Structure: N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide.

- Key Features: Purine core with dipropyl and dioxo substituents, linked via phenoxy (instead of sulfanyl).

- Activity : A2B receptor antagonist.

- Comparison: The phenoxy linkage in MRS1706 may reduce steric hindrance compared to the sulfanyl group in the target compound. The dipropyl groups on the purine ring likely enhance lipophilicity and receptor antagonism, indicating that substituent positioning critically affects activity .

Benzothiazole Derivatives (Patent Compounds)

- Examples :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Key Features : Benzothiazole core with trifluoromethyl and methoxy/phenyl groups.

- Activity : Patent claims focus on improved solubility and metabolic stability.

- Comparison : The benzothiazole core replaces the purine ring, likely shifting biological targets (e.g., kinase inhibition). The trifluoromethyl group enhances stability, a feature absent in the acetylphenyl group of the target compound .

Antimicrobial Acetamide Derivatives

- Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Key Features: Aminophenyl sulfanyl and methoxyphenyl groups.

- Activity : Moderate antimicrobial activity attributed to the amide and sulfanyl motifs.

- Comparison : The absence of a purine ring in this compound highlights that antimicrobial effects may arise from the acetamide-sulfanyl framework rather than heterocyclic cores. The methoxy group may enhance membrane permeability compared to the acetyl group in the target compound .

Triazole/Oxime Hybrids

- Example : N-(4-acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetamide

- Key Features : Triazole core with allyl/phenyl substituents.

- Activity: Nitric oxide (NO) donors, synthesized via TEA-mediated coupling.

- Shared synthesis conditions (reflux with TEA) suggest similar reactivity profiles for sulfanyl-acetamide formation .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity | Key Differentiator | Reference |

|---|---|---|---|---|---|

| N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide | Purine | Acetylphenyl, sulfanyl | A2B receptor modulation (inferred) | Purine-sulfanyl linkage | [1, 4] |

| BAY 60-6583 | Pyridine | Cyano, cyclopropylmethoxy | A2B agonist | Pyridine core enhances affinity | [1] |

| MRS1706 | Purine | Dipropyl, phenoxy | A2B antagonist | Phenoxy linkage reduces steric | [1] |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Trifluoromethyl, phenyl | Patent: Stability/solubility | Benzothiazole enhances stability | [2] |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Acetamide | Aminophenyl sulfanyl, methoxy | Antimicrobial | Methoxy improves permeability | [3] |

| N-(4-acetylphenyl)-2-(4-allyl-5-phenyltriazol-3-ylsulfanyl)acetamide | Triazole | Allyl, phenyl | NO donor | Triazole enables NO release | [4] |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Starting Materials and Precursors

The synthesis universally begins with purine bases (e.g., 6-mercaptopurine) and phenolic derivatives such as 4-acetylaniline. The purine ring system provides the nucleophilic thiol group at the 6-position, while 4-acetylaniline contributes the acetylphenylacetamide moiety. Key intermediates include 6-thiopurine derivatives and N-(4-acetylphenyl)acetamide precursors, which are coupled via sulfur-bridging reactions.

Stepwise Synthesis Protocol

A representative three-step protocol involves:

- Thiol Activation : 6-Mercaptopurine is treated with a chlorinating agent (e.g., SOCl₂) in anhydrous dimethylformamide (DMF) to generate 6-chloropurine, enhancing electrophilicity at the sulfur site.

- Nucleophilic Substitution : The activated purine reacts with 2-chloroacetamide derivatives of 4-acetylaniline in the presence of triethylamine (TEA) as a base. This step forms the critical C–S bond between the purine and acetamide groups.

- Deprotection and Purification : Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Table 1: Comparative Reaction Conditions for Step 2

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| DMF | TEA | 80 | 62 | 95 | |

| DCM | Pyridine | 25 | 45 | 88 | |

| THF | DBU | 60 | 58 | 92 |

Dimethylformamide (DMF) at 80°C with TEA achieves optimal yield (62%) and purity (95%) due to enhanced solubility of intermediates.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the nucleophilic substitution step. A 2024 study demonstrated that 15 minutes of microwave exposure at 100°C in DMF increased yields to 78% while reducing side-product formation. This method minimizes thermal degradation of heat-sensitive intermediates.

Solid-Phase Synthesis for Scalability

Industrial-scale production utilizes polymer-supported reagents to simplify purification. For example, Wang resin-functionalized 4-acetylaniline derivatives enable stepwise coupling in flow reactors, achieving 85% yield with >99% purity in continuous processes.

Catalytic Enhancements

Palladium-catalyzed cross-coupling has been explored for constructing the acetamide–purine linkage. Using Pd(PPh₃)₄ and CuI as co-catalysts in tetrahydrofuran (THF), researchers achieved 70% yield under mild conditions (50°C), though this method requires rigorous exclusion of moisture.

Critical Analysis of Purification Techniques

Recrystallization vs. Chromatography

- Recrystallization : Ethanol/water (3:1 v/v) remains the standard for small-scale batches, yielding crystals with 95–97% purity. However, this method struggles with highly polar byproducts.

- Column Chromatography : Gradient elution (hexane → ethyl acetate) resolves co-eluting impurities, essential for pharmacological applications requiring >99% purity.

Analytical Validation

Post-synthesis characterization employs:

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

Solvent Selection Impact

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent shifts to cyclopentyl methyl ether (CPME) as a greener alternative show promise, offering comparable yields (60%) with easier recycling.

Industrial and Pharmacological Scalability

Batch vs. Continuous Manufacturing

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 95–97% | 99% |

| Cost per kg | $12,000 | $8,500 |

| Key Limitation | Manual purification | Catalyst fouling |

Continuous flow systems using microreactors (e.g., Corning AFR) reduce production costs by 30% while maintaining high throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.